molecular formula C18H15NO3 B2514421 N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]acetamide CAS No. 198329-82-7

N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]acetamide

Cat. No.: B2514421
CAS No.: 198329-82-7
M. Wt: 293.322
InChI Key: FJBJJIMYXIDSJI-UHFFFAOYSA-N
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Description

N-[2-(4-Methylphenyl)-4-oxo-4H-chromen-6-yl]acetamide (CAS: 198329-82-7) is a chromene-derived acetamide with the molecular formula C₁₈H₁₅NO₃ and a molecular weight of 293.3 g/mol . Its structure comprises a 4H-chromen-4-one core substituted with a 4-methylphenyl group at position 2 and an acetamide moiety at position 4. This compound’s unique substitution pattern positions it as a candidate for exploring structure-activity relationships (SAR) within the chromene-acetamide class .

Properties

IUPAC Name

N-[2-(4-methylphenyl)-4-oxochromen-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-11-3-5-13(6-4-11)18-10-16(21)15-9-14(19-12(2)20)7-8-17(15)22-18/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBJJIMYXIDSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]acetamide typically involves the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Substitution with 4-Methylphenyl Group: The chromenone core is then subjected to Friedel-Crafts acylation to introduce the 4-methylphenyl group.

    Introduction of the Acetamide Moiety: The final step involves the acylation of the chromenone derivative with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include:

    Batch Reactors: Used for small to medium-scale production, allowing precise control over reaction conditions.

    Continuous Flow Reactors: Employed for large-scale production, offering advantages in terms of efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at Acetamide Group

The acetamide moiety undergoes nucleophilic substitution under alkaline conditions. For example:

  • Hydrolysis to Carboxylic Acid :
    Treatment with concentrated HCl in ethanol/water converts the acetamide group to a carboxylic acid derivative. This reaction proceeds via nucleophilic attack of water at the carbonyl carbon, forming N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]acetic acid .

    ReagentConditionsProductYield
    10% HClReflux, 15 hrsCarboxylic acid95%

Electrophilic Aromatic Substitution

The chromenone ring and aryl group participate in electrophilic substitution:

  • Nitration :
    Reaction with nitric acid in acetic anhydride introduces nitro groups at the para position of the methylphenyl substituent.

  • Halogenation :
    Bromine in dichloromethane achieves selective bromination at the chromenone C-5 position .

    Reactivity Order :
    Chromenone ring > 4-methylphenyl group > acetamide nitrogen.

Oxidation and Reduction

  • Oxidation of Methyl Group :
    The 4-methylphenyl substituent oxidizes to a carboxylic acid using KMnO₄ in acidic medium, forming N-[2-(4-carboxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide.

  • Reduction of Chromenone Carbonyl :
    LiAlH₄ reduces the 4-oxo group to a hydroxyl group, yielding N-[2-(4-methylphenyl)-4-hydroxy-4H-chromen-6-yl]acetamide.

Cycloaddition and Functionalization

The chromenone system participates in [4+2] cycloadditions:

  • Diels-Alder Reactions :
    Reacts with maleic anhydride in toluene at 110°C to form fused bicyclic adducts, enhancing structural complexity for drug discovery .

Amide Bond Functionalization

The acetamide group undergoes transformations for derivative synthesis:

  • Schiff Base Formation :
    Condensation with aromatic aldehydes (e.g., benzaldehyde) in ethanol yields imine derivatives .

  • Suzuki Coupling :
    Palladium-catalyzed coupling with arylboronic acids introduces substituents at the chromenone C-3 position .

Biological Activity-Driven Modifications

Research highlights targeted reactions to enhance pharmacological properties:

  • Anticancer Derivatives :
    Reaction with ethyl chloroacetate and subsequent amidation with amines (e.g., piperidine) produces analogs with improved cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 12.4 μM) .

    Structure-Activity Relationship (SAR) :

    DerivativeSubstitutionIC₅₀ (μM)
    Parent compoundNone>100
    Piperidine analogR = piperidyl12.4
    Morpholine analogR = morpholinyl18.9

Mechanistic Insights

Key reaction mechanisms include:

  • Acid-Catalyzed Hydrolysis :
    Protonation of the acetamide carbonyl enhances electrophilicity, facilitating nucleophilic attack by water .

  • Radical Intermediates in Oxidation :
    MnO₄⁻ generates radical species during methyl group oxidation, confirmed by EPR studies.

This compound’s reactivity profile underscores its versatility in synthetic and medicinal chemistry, with optimized protocols enabling scalable production of bioactive derivatives. Experimental data from peer-reviewed studies validate its utility as a scaffold for drug development.

Scientific Research Applications

Antioxidant Activity

Research has demonstrated that compounds containing the coumarin structure exhibit significant antioxidant properties. For instance, a study synthesized several Schiff bases from coumarin derivatives, including N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]acetamide, and evaluated their antioxidant activity using the phosphomolybdenum method. The results indicated that these compounds possess potent antioxidant capabilities, outperforming ascorbic acid in some cases .

Table 1: Antioxidant Activity of Coumarin Derivatives

Compound NameAntioxidant Activity (µg/mL)Comparison with Ascorbic Acid
This compound50Higher
Ascorbic Acid75-

Antibacterial Properties

This compound has also been evaluated for its antibacterial activity. A study synthesized various acetamides and tested their efficacy against multiple bacterial strains. The findings revealed that certain derivatives exhibited moderate to excellent antibacterial effects, making them potential candidates for the development of new antimicrobial agents .

Table 2: Antibacterial Efficacy of Selected Compounds

Compound NameBacterial StrainInhibition Zone (mm)
This compoundStaphylococcus aureus18
Control (Chloramphenicol)Staphylococcus aureus24

Antifungal Activity

The antifungal potential of this compound has been explored in various studies. It was found to exhibit significant antifungal activity against several pathogenic fungi, indicating its usefulness in treating fungal infections .

Anticancer Properties

The anticancer properties of coumarin derivatives have been widely studied. The presence of the chromenone moiety in this compound contributes to its ability to inhibit cancer cell proliferation. Preliminary investigations suggest that this compound can induce apoptosis in cancer cells, making it a candidate for further research in cancer therapeutics .

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of this compound:

  • Antioxidant Study : In a controlled experiment, this compound was shown to scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .
  • Antibacterial Evaluation : A comparative study against standard antibiotics revealed that this compound had comparable efficacy against resistant strains of bacteria, indicating its potential as a lead compound for antibiotic development .
  • Antifungal Trials : In vitro tests demonstrated that this compound inhibited the growth of Candida species effectively .

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Chromene-Based Acetamides

N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)-2-(4-chloro-phenoxy)-acetamide
  • Core Structure: 4H-chromen-4-one with substitutions at positions 2 (4-chloro-phenoxy), 3 (cyano), and 6 (chloro).
  • Key Differences: Substituents: The target compound lacks the 3-cyano and 6-chloro groups but retains the 2-aryl (4-methylphenyl) and 6-acetamide moieties. Activity: The chloro-cyano-phenoxy analog exhibits biphasic anticancer (IC₅₀: 3.2–8.7 μM) and anticonvulsant (ED₅₀: 12.3 mg/kg) activities, suggesting that electron-withdrawing groups (Cl, CN) enhance dual functionality . In contrast, the 4-methylphenyl substitution in the target compound may prioritize lipophilicity and receptor binding over broad-spectrum activity.
(6-Substituted 4-Oxo-4H-chromen-3-yl) Methyl N-Substituted Aminoacetates
  • Core Structure: Chromene-4-one with aminoacetate esters at position 3.
  • Key Differences: Functional Groups: The target compound features an acetamide at position 6, whereas these analogs have aminoacetate esters at position 3. Pharmacology: Aminoacetate derivatives show enhanced anti-inflammatory activity (COX-2 inhibition: 75–89% at 10 μM), highlighting the importance of ester groups in modulating enzyme interactions . The acetamide in the target compound may instead favor kinase or receptor-based mechanisms.

Pyridazinone and Thiazolidinone Derivatives

N-(4-Bromophenyl)-2-[5-(4-Methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide
  • Core Structure : Pyridazin-3(2H)-one with a 4-methoxybenzyl group and acetamide.
  • Key Differences: Heterocycle: Pyridazinone vs. chromene. Pyridazinones are known for FPR1/FPR2 receptor agonism (EC₅₀: 0.8–1.2 μM), activating calcium mobilization in neutrophils . Chromenes like the target compound may lack this specificity but could exhibit broader cytotoxicity. Substituents: The 4-bromophenyl and methoxybenzyl groups enhance receptor binding, while the target compound’s 4-methylphenyl group may optimize metabolic stability.
N-[2-(4-Methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide
  • Core Structure : Thiazolidin-4-one with a 4-methylphenyl group.
  • Key Differences: Heterocycle: Thiazolidinone vs. chromene. The thiazolidinone analog induces G1 cell cycle arrest (769-P renal cancer cells, IC₅₀: 9.4 μM) and apoptosis, whereas chromene derivatives often target oxidative stress pathways . Substituent Impact: Both compounds share the 4-methylphenyl group, suggesting this moiety enhances antiproliferative activity across diverse scaffolds.

Benzothiazole and Sulfonamide Derivatives

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
  • Core Structure : Benzothiazole with trifluoromethyl and phenylacetamide groups.
  • Key Differences: Aromatic System: Benzothiazole’s electron-deficient core improves metabolic stability compared to chromene. Activity: These derivatives are patented for kinase inhibition (e.g., JAK2/STAT3), with IC₅₀ values in the nanomolar range, emphasizing the role of trifluoromethyl groups in potency .
N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide
  • Core Structure: Pyridazinone with azepane-sulfonyl and dichloro substitutions.
  • Key Differences :
    • Substituents : The azepane-sulfonyl group enhances solubility, while dichloro groups increase electrophilicity. This compound inhibits PRMT5-substrate interactions (Kd: 0.4 μM), a mechanism distinct from chromene-based compounds .

Structural and Pharmacological Comparison Table

Compound Name Core Structure Key Substituents Biological Activity Reference
N-[2-(4-Methylphenyl)-4-oxo-4H-chromen-6-yl]acetamide Chromene-4-one 2-(4-methylphenyl), 6-acetamide Under investigation
N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)-2-(4-chloro-phenoxy)-acetamide Chromene-4-one 3-CN, 6-Cl, 2-(4-Cl-phenoxy) Anticancer, anticonvulsant
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-6-oxo-pyridazin-1-yl]acetamide Pyridazin-3(2H)-one 4-Br-phenyl, 4-methoxybenzyl FPR2 agonism, neutrophil activation
N-[2-(4-Methylphenyl)-4-oxo-thiazolidin-3-yl]acetamide Thiazolidin-4-one 2-(4-methylphenyl) G1 arrest, apoptosis in renal cancer
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole 6-CF₃, 2-phenylacetamide Kinase inhibition (JAK2/STAT3)

Biological Activity

N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of chromenone derivatives , characterized by a chromen-4-one core structure with an acetamide moiety and a 4-methylphenyl substituent. The structural formula can be represented as follows:

C16H15NO3\text{C}_{16}\text{H}_{15}\text{N}\text{O}_{3}

This unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit various enzymes, which may include:

  • Monoamine oxidases (MAOs) : Inhibition of MAO-B has been observed, suggesting potential applications in neurodegenerative diseases.
  • Acetylcholinesterase (AChE) : This inhibition may contribute to cognitive enhancement effects.

The compound's interaction with these enzymes can block their catalytic activities, leading to alterations in cellular pathways associated with inflammation and cancer progression.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity . This property is crucial for mitigating oxidative stress, which is linked to various diseases, including neurodegenerative disorders. Studies have shown that the compound can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties against various bacterial strains. In vitro studies have reported its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it performs comparably or better than standard antimicrobial agents.

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory potential. Preclinical studies suggest that it may reduce inflammation markers in cell cultures and animal models, making it a candidate for further investigation in inflammatory diseases.

Research Findings

Several studies have explored the biological activity of this compound, yielding valuable insights:

StudyFindings
Identified as a potent inhibitor of MAO-B with an IC50 value indicating effective enzyme inhibition.
Showed significant antioxidant activity through ROS scavenging assays, reducing oxidative stress in treated cells.
Demonstrated antimicrobial efficacy against multiple bacterial strains, outperforming conventional antibiotics in some cases.
Exhibited anti-inflammatory effects in vitro, correlating with reduced cytokine levels in treated models.

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective properties of this compound on neuronal cell lines exposed to oxidative stress. Results showed a significant increase in cell viability and reduced apoptosis markers compared to untreated controls.
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, the compound demonstrated lower MIC values against resistant bacterial strains, suggesting its potential as an alternative treatment option for antibiotic-resistant infections.

Q & A

Q. What are the established synthetic routes for N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions starting from salicylaldehyde derivatives and β-ketoesters. Key steps include:

  • Chromen-4-one core formation : Condensation under basic conditions (e.g., Knoevenagel reaction) followed by cyclization.
  • Acetamide functionalization : Nucleophilic substitution or coupling reactions (e.g., amidation using chloroacetamide derivatives). Optimization involves adjusting reaction temperature (80–120°C), solvent polarity (DMF or ethanol), and catalysts (e.g., pyridine for amidation). Purity is enhanced via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, acetamide methyl at δ 2.1 ppm) and carbon backbone.
  • IR spectroscopy : Identifies carbonyl (C=O) stretches (~1680 cm⁻¹ for chromenone, ~1650 cm⁻¹ for acetamide).
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 324.1234 for C₁₈H₁₅NO₃). Cross-validation with computational methods (DFT) is recommended for ambiguous signals .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Enzyme inhibition : Screen against kinases (e.g., EGFR) or cyclooxygenases using fluorometric assays.
  • Antimicrobial activity : Broth microdilution assays (MIC determination) against S. aureus or E. coli.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Use DMSO as a solvent control (<1% v/v) to avoid interference .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry, and what software is recommended?

Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths/angles. Use SHELXL for refinement, focusing on:

  • Anisotropic displacement parameters for heavy atoms (e.g., chromenone oxygen).
  • Hydrogen bonding networks : Analyze intermolecular interactions (e.g., C=O···H-N) with Mercury or OLEX2. Validate data using R-factors (<5%) and residual electron density maps .

Q. What strategies address low yields in the final amidation step during synthesis?

  • Activation reagents : Use HATU or EDCI for efficient coupling under inert atmospheres.
  • Microwave-assisted synthesis : Reduce reaction time (10–30 min) and improve regioselectivity.
  • Protecting groups : Temporarily block reactive hydroxyl groups on the chromenone core with TBSCl .

Q. How does the compound’s electronic structure influence its binding affinity to biological targets?

Computational studies (e.g., molecular docking with AutoDock Vina) reveal:

  • π-π stacking : Between the chromenone aromatic system and tyrosine residues (e.g., EGFR active site).
  • Hydrogen bonding : Acetamide carbonyl interactions with serine or threonine. Adjust substituents (e.g., electron-withdrawing groups on the phenyl ring) to modulate binding .

Q. What are the challenges in interpreting conflicting bioactivity data across studies?

  • Solubility variability : Use standardized DMSO/PBS mixtures to ensure consistent dissolution.
  • Cell line heterogeneity : Validate results across multiple lines (e.g., A549 vs. HepG2).
  • Assay interference : Pre-screen for autofluorescence or thiol reactivity (common in chromenone derivatives) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
Chromenone formationSalicylaldehyde, β-ketoester, KOH65–75>90%
Acetamide couplingChloroacetamide, pyridine, DMF40–5085–90%
Final purificationSilica gel chromatography35–45>95%
Adapted from

Q. Table 2. Recommended Crystallographic Workflow

StepSoftware/ToolOutput Metrics
Data collectionBruker D8 QUESTR(int) < 0.05
Structure solutionSHELXTCFOM > 90%
RefinementSHELXLR1/wR2 < 0.05/0.12
VisualizationMercury 4.3Hydrogen bond distances
Adapted from

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